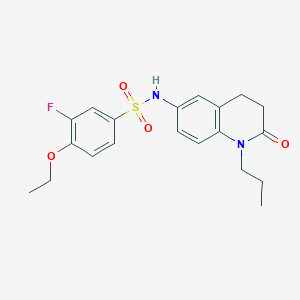

4-ethoxy-3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Description

Propriétés

IUPAC Name |

4-ethoxy-3-fluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN2O4S/c1-3-11-23-18-8-6-15(12-14(18)5-10-20(23)24)22-28(25,26)16-7-9-19(27-4-2)17(21)13-16/h6-9,12-13,22H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGBCFBXUNZXGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline core, introduction of the sulfonamide group, and addition of ethoxy and fluoro substituents. Key steps may include:

Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

Introduction of the Sulfonamide Group: This step involves the reaction of the quinoline derivative with a sulfonyl chloride in the presence of a base such as pyridine.

Addition of Ethoxy and Fluoro Substituents: These groups can be introduced through nucleophilic substitution reactions using appropriate ethoxy and fluoro reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

4-ethoxy-3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The ethoxy and fluoro groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium ethoxide or electrophilic substitution using fluorinating agents.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.

Applications De Recherche Scientifique

Inhibition of Ferroptosis

Research indicates that 4-ethoxy-3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibits significant biological activity by inhibiting ferroptosis—a regulated form of cell death linked to various diseases, including neurodegenerative disorders. Compounds with a tetrahydroquinoline skeleton may modulate cellular pathways related to oxidative stress and apoptosis .

Antibacterial Properties

The sulfonamide component of this compound is recognized for its antibacterial properties. This characteristic broadens its applications in medicine, particularly in treating bacterial infections .

Synthesis and Chemical Reactivity

The synthesis typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity. The sulfonamide group can participate in nucleophilic substitution reactions, while the ethoxy and fluorine substituents influence electrophilic aromatic substitution reactions .

Case Study 1: Neuroprotection

A study focused on the neuroprotective effects of compounds similar to 4-ethoxy-3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide demonstrated that these compounds could reduce oxidative stress markers in neuronal cells. This finding suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antibacterial efficacy of sulfonamide derivatives against various bacterial strains. The results indicated that compounds with similar structures to 4-ethoxy-3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibited significant antimicrobial activity, supporting their use as potential antibiotics .

Mécanisme D'action

The mechanism of action of 4-ethoxy-3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares a sulfonamide-tetrahydroquinolinyl scaffold with other analogs but differs in substituent patterns. Key comparisons include:

Table 1: Structural Features of Selected Sulfonamide Derivatives

Key Observations :

- Substituent Diversity: The target compound’s 4-ethoxy-3-fluoro substitution contrasts with the chloro-fluoro-quinolone in and the simpler 3-fluoro-4-methylphenyl group in . Ethoxy groups typically enhance metabolic stability compared to methyl or halogens.

- Tetrahydroquinolinyl Modifications: All three compounds retain the 2-oxo-1-propyl-tetrahydroquinolinyl group, suggesting a conserved role in scaffold rigidity or binding to a common biological target (e.g., kinases or proteases).

Physicochemical and Pharmacokinetic Properties

- Solubility : The fluoro and oxo groups may improve aqueous solubility via polar interactions, whereas the cyclopropane in could introduce steric hindrance.

Activité Biologique

4-Ethoxy-3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a tetrahydroquinoline moiety. Its molecular formula is with a molecular weight of 392.45 g/mol. The presence of an ethoxy group and a fluorine atom enhances its pharmacological properties and may influence its interactions with biological targets.

The biological activity of 4-ethoxy-3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is primarily attributed to its ability to modulate specific cellular pathways. Preliminary studies suggest that it may interact with various targets involved in:

- Apoptosis Regulation : The compound may influence apoptotic pathways, promoting cell death in cancerous cells.

- Oxidative Stress Response : It could enhance the cellular antioxidant defense mechanisms by modulating enzyme activities related to oxidative stress.

Antitumor Activity

Research has indicated that compounds structurally similar to 4-ethoxy-3-fluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exhibit significant antitumor effects. For instance:

These findings suggest that the compound may possess selective cytotoxicity against various cancer cell lines.

Antimicrobial Activity

The antimicrobial properties of the compound have also been evaluated. In vitro studies revealed:

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

These results indicate that the compound has potential as an antimicrobial agent.

Case Studies

A notable case study involved the evaluation of the compound's effects on human cancer cell lines. In this study, researchers treated various cancer cell lines with different concentrations of the compound and observed significant reductions in cell viability, particularly in lung and breast cancer cells. The study concluded that the compound's unique structure may confer enhanced selectivity and potency against tumor cells compared to conventional chemotherapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.